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Compound of Interest

4-Bromo-8-
Compound Name: _ o
(trifluoromethoxy)quinoline

Cat. No.: B1371723

CAS Number: 1189105-60-9

Introduction: The Strategic Importance of 4-Bromo-
8-(trifluoromethoxy)quinoline in Modern Chemistry

4-Bromo-8-(trifluoromethoxy)quinoline is a halogenated quinoline derivative that has
garnered significant interest within the realms of medicinal chemistry and materials science. Its
structure, which incorporates a quinoline scaffold, a bromine atom, and a trifluoromethoxy
group, offers a unique combination of properties that make it a valuable building block in the
synthesis of complex molecules. The quinoline core is a well-established "privileged scaffold” in
drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] The strategic
placement of a bromine atom at the 4-position provides a versatile handle for a variety of cross-
coupling reactions, enabling the introduction of diverse functionalities.[3] Furthermore, the
trifluoromethoxy group at the 8-position imparts favorable physicochemical properties, such as
enhanced metabolic stability and membrane permeability, which are highly desirable in the
development of novel therapeutic agents.[3] This guide provides a comprehensive overview of
the synthesis, properties, and potential applications of 4-Bromo-8-
(trifluoromethoxy)quinoline, tailored for researchers and professionals in drug development
and chemical synthesis.

Physicochemical and Spectroscopic Profile
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A thorough understanding of the physicochemical and spectroscopic properties of 4-Bromo-8-
(trifluoromethoxy)quinoline is essential for its effective utilization in research and
development. The following table summarizes its key characteristics.

Property Value Source

CAS Number 1189105-60-9 Internal Data
Molecular Formula C10HsBrFsNO Internal Data
Molecular Weight 292.05 g/mol Internal Data
Appearance Off-white to pale yellow solid internal Data

(predicted)

Boiling Point Not available Internal Data
Melting Point Not available Internal Data

Soluble in common organic
solvents like dichloromethane,
Solubility chloroform, and ethyl acetate. Internal Data
Sparingly soluble in water
(predicted).

Spectroscopic Data: While specific experimental spectra for this exact compound are not
readily available in the public domain, predicted data and analysis of similar structures provide
valuable insights.

¢ H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic
region, corresponding to the protons on the quinoline ring.

e 13C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the
quinoline core, with the carbon attached to the bromine and trifluoromethoxy groups
exhibiting characteristic shifts.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion peak due to the presence of a bromine atom (*°Br and 8Br isotopes in a
roughly 1:1 ratio).
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Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline can be approached through
established methods for quinoline ring formation, followed by halogenation. A plausible and
widely used approach is the Friedl&ander annulation, which involves the condensation of an
appropriately substituted 2-aminoaryl aldehyde or ketone with a compound containing an a-
methylene group.

Proposed Synthetic Pathway: A Modified Friedlander
Approach

A logical synthetic route would commence with the synthesis of a key intermediate, an ortho-
amino benzaldehyde or benzophenone bearing the trifluoromethoxy group at the 3-position.
This intermediate can then undergo a cyclization reaction to form the quinoline core, followed
by bromination.

Experimental Protocol: Synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline (lllustrative)

This protocol is a generalized representation based on established methodologies for the
synthesis of similar quinoline derivatives and should be optimized for specific laboratory
conditions.

Step 1: Synthesis of 2-amino-3-(trifluoromethoxy)benzaldehyde (Intermediate)

This step is crucial and can be challenging. A potential route involves the ortho-formylation of 2-
(trifluoromethoxy)aniline.

» Protection of the amine: Protect the amino group of 2-(trifluoromethoxy)aniline with a suitable
protecting group (e.g., Boc anhydride).

o Ortho-lithiation and formylation: Treat the protected aniline with a strong base like n-
butyllithium at low temperature, followed by quenching with a formylating agent such as N,N-
dimethylformamide (DMF).

o Deprotection: Remove the protecting group to yield the desired 2-amino-3-
(trifluoromethoxy)benzaldehyde.
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Step 2: Friedlander Annulation to form 8-(trifluoromethoxy)quinolin-4-ol

¢ In a round-bottom flask, dissolve 2-amino-3-(trifluoromethoxy)benzaldehyde (1.0 eq) and
ethyl acetoacetate (1.2 eq) in a suitable solvent such as ethanol.

e Add a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., p-toluenesulfonic
acid).

e Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography
(TLC).

e Upon completion, cool the reaction mixture and neutralize it. The product, 8-
(trifluoromethoxy)quinolin-4-ol, may precipitate and can be collected by filtration.

Step 3: Chlorination to 4-chloro-8-(trifluoromethoxy)quinoline

o Treat the 8-(trifluoromethoxy)quinolin-4-ol with a chlorinating agent such as phosphorus
oxychloride (POCIs).

» Heat the mixture carefully, and upon completion of the reaction, pour it onto crushed ice to
guench the excess POCIs.

o Neutralize the solution and extract the product with an organic solvent.
Step 4: Bromination to 4-Bromo-8-(trifluoromethoxy)quinoline

Direct bromination of the quinoline core can be challenging and may lead to a mixture of
products. A more controlled approach is often preferred.

A plausible alternative involves a Sandmeyer-type reaction starting from a 4-aminoquinoline
derivative. However, for direct bromination:

» Dissolve 4-chloro-8-(trifluoromethoxy)quinoline in a suitable solvent.

e Add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like
benzoyl peroxide.

e Heat the reaction mixture and monitor by TLC.
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» Work up the reaction to isolate the crude product, which can then be purified by column
chromatography.

Causality Behind Experimental Choices:

e Choice of Friedlander Annulation: This method is often preferred for its versatility and the
availability of a wide range of starting materials. The reaction conditions can be tuned to
favor the desired product.

e Use of a Chlorinating Agent: The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline
is a key step as the chloro group is a good leaving group, facilitating subsequent nucleophilic
substitution or cross-coupling reactions if desired.

o Controlled Bromination: Direct electrophilic bromination of the quinoline ring can be complex
due to the directing effects of the substituents and the nitrogen atom. The choice of
brominating agent and reaction conditions is critical to achieve the desired regioselectivity.

Visualizing the Synthetic Workflow
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Caption: Proposed synthetic workflow for 4-Bromo-8-(trifluoromethoxy)quinoline.
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Applications in Drug Discovery and Materials
Science

The unique structural features of 4-Bromo-8-(trifluoromethoxy)quinoline make it a highly
attractive building block for the synthesis of novel compounds with potential applications in both
medicinal chemistry and materials science.

Medicinal Chemistry Applications

The quinoline scaffold is a cornerstone in the development of a wide array of therapeutic
agents, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-
inflammatory properties.[2] The introduction of a bromine atom at the 4-position of 4-Bromo-8-
(trifluoromethoxy)quinoline opens up avenues for the synthesis of diverse libraries of
compounds through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and
Buchwald-Hartwig amination. This allows for the systematic exploration of the structure-activity
relationship (SAR) by introducing various substituents at this position.

The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly
enhance a molecule's metabolic stability by blocking potential sites of oxidation. It can also
improve membrane permeability and binding affinity to biological targets. The combination of
these features in 4-Bromo-8-(trifluoromethoxy)quinoline makes it a promising starting
material for the development of new drug candidates.

Visualizing a Potential Signhaling Pathway Interaction
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Caption: Inhibition of a kinase signaling pathway by a hypothetical quinoline derivative.

Materials Science Applications

The extended 1t-system of the quinoline ring, combined with the electronic properties
influenced by the bromo and trifluoromethoxy substituents, suggests potential applications in
the field of organic electronics. Quinoline derivatives have been investigated for their use in
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organic light-emitting diodes (OLEDS), organic field-effect transistors (OFETS), and as
fluorescent sensors. The ability to functionalize the 4-position of 4-Bromo-8-
(trifluoromethoxy)quinoline allows for the tuning of its electronic and photophysical
properties, making it a versatile platform for the design of novel organic materials.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling
4-Bromo-8-(trifluoromethoxy)quinoline.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.

» Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents.

» Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-8-(trifluoromethoxy)quinoline stands out as a strategically designed building block
with significant potential in both medicinal chemistry and materials science. Its quinoline core
provides a proven pharmacophore, while the bromo and trifluoromethoxy substituents offer a
powerful combination of synthetic versatility and desirable physicochemical properties. The
ability to readily modify the 4-position through cross-coupling reactions allows for the
generation of diverse molecular architectures, paving the way for the discovery of novel
therapeutic agents and advanced materials. This guide has provided a foundational
understanding of its synthesis, properties, and applications, intended to empower researchers
to unlock the full potential of this promising chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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